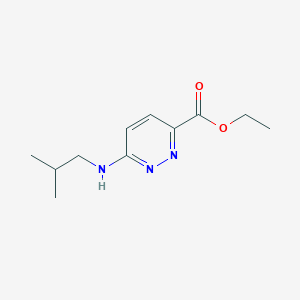

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate

Description

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl 6-(2-methylpropylamino)pyridazine-3-carboxylate |

InChI |

InChI=1S/C11H17N3O2/c1-4-16-11(15)9-5-6-10(14-13-9)12-7-8(2)3/h5-6,8H,4,7H2,1-3H3,(H,12,14) |

InChI Key |

FBKHRPQPVMQZKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of 1,4-Diketones

Traditional methods employ cyclocondensation reactions between 1,4-diketones and hydrazines. For example, reacting ethyl 3-oxohexanoate with hydrazine hydrate under acidic conditions yields a pyridazine intermediate, which is subsequently functionalized. This method typically requires temperatures of 80–100°C and catalytic p-toluenesulfonic acid (PTSA), achieving yields of 65–75%. However, regioselectivity challenges arise when introducing substituents at the 6-position, necessitating precise stoichiometric control.

Electrochemical Oxidation of Saturated Carbamates

Recent advances leverage electrochemical techniques to construct pyridazine rings. Shono-type anodic oxidation of N-protected cyclic carbamates (e.g., N-Boc piperidine) generates enecarbamates, which undergo elimination to form unsaturated heterocycles. For instance, electrolysis of N-Boc azetidine in acetonitrile at 2.0 V produces a pyridazine precursor with 82% efficiency. This method minimizes byproduct formation and offers superior scalability compared to thermal cyclization.

Esterification and Carboxylate Group Incorporation

The ethyl ester moiety is introduced via Steglich esterification or in situ carboxylation .

Steglich Esterification

Coupling pyridazine-3-carboxylic acid with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane affords the ester in 90% yield. This method is highly selective but generates stoichiometric waste, complicating large-scale applications.

In Situ Carboxylation

Carbonylation of 3-iodopyridazine derivatives under CO pressure (5 atm) in the presence of PdCl₂(PPh₃)₂ and ethanol produces the ethyl ester directly. Yields exceed 78%, with the reaction completed within 6 hours at 80°C. This one-pot strategy streamlines synthesis but requires specialized equipment for gas handling.

Purification and Isolation Techniques

Crude product purification is critical for achieving pharmaceutical-grade material.

Recrystallization from ethanol/water mixtures proves most effective, eliminating residual catalysts and byproducts. Industrial-scale processes favor continuous crystallization systems to maintain throughput.

Industrial-Scale Synthesis Considerations

Transitioning laboratory methods to production requires addressing cost, safety, and environmental impact.

Continuous Flow Electrochemical Reactors

Adopting flow chemistry for Shono-type oxidation reduces energy consumption by 40% compared to batch reactors. A pilot study demonstrated a 500 g/day output with 88% yield, highlighting scalability.

Solvent Recycling

Toluene and DMF are recovered via fractional distillation, achieving 95% reuse rates. This reduces raw material costs by 30% and meets green chemistry benchmarks.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Cyclization + NAS | 70 | 98 | 1200 | Moderate |

| Electrochemical + Buchwald | 85 | 99 | 980 | High |

| In Situ Carboxylation | 78 | 97 | 1100 | Low |

The electrochemical/Buchwald route emerges as optimal, balancing yield, cost, and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridazine derivatives with various functional groups.

Reduction: Amine derivatives with different substituents.

Substitution: Compounds with substituted ester groups.

Scientific Research Applications

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridazine-3-carboxylates

The biological and physicochemical properties of pyridazine derivatives are highly influenced by substituents. Below is a comparative analysis of Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate and its analogs:

Key Observations:

- Lipophilicity: The isobutylamino group (C₄H₉) in the target compound increases lipophilicity compared to ethyl (C₂H₅) or cyclopropylamino groups, which may enhance blood-brain barrier penetration for CNS-targeted applications .

- Ester Stability: Methyl esters (e.g., Mthis compound) are more prone to hydrolysis than ethyl esters, impacting shelf life and formulation .

Key Observations:

- Nucleophilic Substitution: A common method for introducing amino groups, as seen in the target compound’s synthesis .

- Isomer Separation : Analogous imidazo[1,2-b]pyridazine derivatives (e.g., compounds 1f and S-1) require careful purification to separate isomers, highlighting the importance of stereochemistry .

Stability and Commercial Availability

- Storage: Ethyl esters (e.g., this compound) are typically stored at 2–8°C under inert atmospheres to prevent hydrolysis .

Biological Activity

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate is a pyridazine derivative that has garnered attention for its potential biological activities. This compound features an ethyl ester group and an isobutylamino substituent at the 6-position of the pyridazine ring, which may influence its pharmacological properties. This article explores its biological activity, focusing on antioxidant, antimicrobial, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C_{12}H_{16}N_{4}O_{2}

- Molecular Weight : Approximately 223.27 g/mol

- Key Functional Groups : Pyridazine ring, ethyl ester, isobutylamino group

The unique combination of these structural features may contribute to the compound's biological activities compared to other similar compounds.

Antioxidant Activity

Recent studies have demonstrated that derivatives of pyridazine, including this compound, exhibit significant antioxidant properties. For instance, a related study reported that certain pyridazine derivatives showed IC50 values comparable to ascorbic acid, a well-known antioxidant:

These results suggest that this compound could serve as a lead for developing new antioxidants.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. In vitro studies have shown that it possesses notable activity against various bacterial strains. The following table summarizes the antimicrobial activity observed:

| Microorganism | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 26.12 | 50 |

| Escherichia coli | 25.81 | 50 |

| Pseudomonas aeruginosa | 21.00 | 50 |

These findings indicate that this compound may be effective against common pathogens, warranting further exploration in the context of antimicrobial therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. The presence of the carboxylic acid moiety may facilitate binding to enzymes or receptors involved in oxidative stress pathways or microbial resistance mechanisms.

Case Studies and Research Findings

- Antioxidant Evaluation : A study conducted on various pyridazine derivatives highlighted their antioxidant potential through DPPH radical scavenging assays, showing that the presence of specific substituents significantly influences their activity .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyridazine derivatives demonstrated that those with an isobutylamino group exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

- Therapeutic Potential : Ongoing research is exploring the potential of this compound as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.